molecular formula C7H6BrN3 B1655085 1-azido-2-(bromomethyl)benzene CAS No. 31553-17-0

1-azido-2-(bromomethyl)benzene

Cat. No.: B1655085
CAS No.: 31553-17-0
M. Wt: 212.05 g/mol
InChI Key: PWZIAXQTHQFMHZ-UHFFFAOYSA-N
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Description

1-azido-2-(bromomethyl)benzene is a highly reactive organic compound with the molecular formula C7H6BrN3 It is characterized by the presence of both azido and bromomethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azido-2-(bromomethyl)benzene typically involves a multi-step process. One common method starts with the bromination of toluene to form benzyl bromide. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-azido-2-(bromomethyl)benzene undergoes various chemical reactions, primarily nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes. The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, alkynes, amines, thiols, solvents like DMF or DMSO, elevated temperatures.

    Click Chemistry: Copper(I) catalysts, alkynes, mild reaction conditions.

Major Products:

    Triazoles: Formed via click chemistry with alkynes.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution with various nucleophiles.

Scientific Research Applications

1-azido-2-(bromomethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-(bromomethyl)benzene involves the formation of a reactive azidoalkyl intermediate. This intermediate can undergo further reactions to form a wide range of organic compounds. The azido group is particularly reactive, enabling the compound to participate in click chemistry reactions, which are highly efficient and selective.

Comparison with Similar Compounds

Uniqueness: 1-azido-2-(bromomethyl)benzene is unique due to the presence of both azido and bromomethyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo click chemistry reactions makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

1-azido-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIAXQTHQFMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456919
Record name Benzene, 1-azido-2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31553-17-0
Record name Benzene, 1-azido-2-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-2-(bromomethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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